6-Bromo-7-fluoro-1h-indole-3-carbaldehyde
Description
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a halogenated indole derivative featuring a bromine atom at position 6, a fluorine atom at position 7, and a carbaldehyde group at position 3. Its molecular formula is C₉H₅BrFNO, with a calculated molar mass of 242.04 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials chemistry applications.
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNECZMOHHMKYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227591-06-1 | |
| Record name | 6-bromo-7-fluoro-1Ð?-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoro-1h-indole-3-carbaldehyde typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine substituents at positions 6 and 7 facilitate regioselective substitution under specific conditions.
Nucleophilic Aromatic Substitution
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Reagents/Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
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Products :
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Replacement of bromine with amines (e.g., phenethylamine) yields imine intermediates, which can cyclize with TosMIC (p-toluenesulfonylmethyl isocyanide) to form pyrroloimidazoles .
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Fluorine substitution is less common due to its strong C–F bond but can occur under harsh conditions (e.g., Lewis acid catalysis).
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Table 1: Substitution Reactions
| Position | Replacing Group | Reagent(s) | Product | Yield | Source |
|---|---|---|---|---|---|
| C6-Br | Amine | TosMIC, K₂CO₃ | Pyrroloimidazole | 47–61% | |
| C7-F | - | Limited reactivity | - | - |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling reactions, enabling access to complex heterocycles.
Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)₂ with XPhos ligand.
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Conditions : AgOAc as oxidant in HFIP at 100°C.
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Outcome : C4-arylation of the indole ring, retaining the aldehyde group .
Iodination
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Reagents : NIS (N-iodosuccinimide) in acetic acid.
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Regioselectivity : Directed by the aldehyde group, iodination occurs at C5 with 63–70% yield .
Table 2: Cross-Coupling Reactions
| Reaction Type | Reagent(s) | Position Modified | Product | Yield | Source |
|---|---|---|---|---|---|
| Arylation | Pd(OAc)₂, AgOAc | C4 | C4-Aryl-indole | 85% | |
| Iodination | NIS, AcOH | C5 | 5-Iodo derivative | 63% |
Aldehyde Group Transformations
The aldehyde at position 3 undergoes classical reactions:
Oxidation
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Reagents : KMnO₄ in acidic conditions.
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Product : 6-Bromo-7-fluoro-1H-indole-3-carboxylic acid.
Reduction
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Reagents : NaBH₄ in methanol.
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Product : Corresponding alcohol (3-hydroxymethyl derivative).
Condensation
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Reagents : Hydrazines or hydroxylamines.
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Product : Hydrazones or oximes, useful as ligands or intermediates .
Cycloaddition and Heterocycle Formation
The aldehyde facilitates [3+2] cycloadditions with TosMIC to form fused imidazole systems .
Example Reaction Pathway
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Imine Formation : Condensation with phenethylamine.
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Cyclization : Reaction with TosMIC/K₂CO₃ yields pyrrolo[1,2-a]imidazoles .
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity | Preferred Reactions |
|---|---|---|---|
| C3 | -CHO | High | Oxidation, Reduction, Condensation |
| C6 | -Br | Moderate | Suzuki coupling, Nucleophilic substitution |
| C7 | -F | Low | Rare substitution (requires extreme conditions) |
Key Research Findings
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Regioselectivity : The aldehyde group directs electrophilic substitution to C4/C5 positions .
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Biological Relevance : Derivatives exhibit antimicrobial activity (MIC ≤0.25 µg/mL against MRSA), though further studies are needed.
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Synthetic Utility : Serves as a precursor for iodinated indoles used in radiopharmaceuticals .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom at the 6th position, a fluorine atom at the 7th position, and an aldehyde group at the 3rd position of the indole ring. These substitutions contribute to its chemical reactivity and interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Indole Ring | A bicyclic structure common in biologically active compounds. |
| Bromine Atom | Enhances reactivity and binding properties. |
| Fluorine Atom | Increases interaction with biological targets. |
| Aldehyde Group | Allows for potential covalent interactions with nucleophilic residues in proteins. |
Organic Synthesis
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde serves as a precursor for synthesizing various complex organic molecules and heterocyclic compounds. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block in organic synthesis.
- Oxidation : The aldehyde can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to alcohols.
- Substitution : The halogen atoms can be replaced with other functional groups.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its interactions with enzymes and receptors are crucial for developing new therapeutic agents.
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
- Receptor Modulation : It may influence receptor pathways, contributing to therapeutic effects against various diseases.
A study highlighted its antimicrobial properties, demonstrating selective activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) with minimal inhibitory concentrations (MIC) ranging from ≤0.25 µg/mL to >200 µg/mL .
Material Science
In industrial applications, this compound is utilized in producing advanced materials and dyes. Its unique chemical properties allow it to be integrated into various formulations that require specific reactivity or stability.
Case Study 1: Antimicrobial Activity
A preliminary study investigated the antimicrobial efficacy of derivatives synthesized from this compound against several pathogens. The results indicated significant activity against S. aureus, while showing no effect on Gram-negative bacteria or fungi at certain concentrations .
Case Study 2: Synthesis of Novel Compounds
Research demonstrated the use of this compound in synthesizing novel indole derivatives through a one-pot reaction involving amines and isocyanides. This method showcased the versatility of this compound as a starting material for creating biologically relevant structures .
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between 6-Bromo-7-fluoro-1H-indole-3-carbaldehyde and its analogs:
Physicochemical Trends
- Molar Mass: Addition of bromine and fluorine increases molar mass significantly (e.g., 242.04 g/mol for the target vs. 163.15 g/mol for the non-brominated analog) .
- Boiling Point : Predicted boiling points (e.g., 373.6°C for the methyl-substituted analog) suggest halogenation and alkylation elevate boiling points due to increased molecular weight and intermolecular forces .
Biological Activity
6-Bromo-7-fluoro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents on the indole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity involves exploring its interactions with various molecular targets, including enzymes and receptors.
Chemical Structure and Properties
The structural features of this compound significantly influence its chemical reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets, which may lead to various pharmacological effects.
| Structural Feature | Description |
|---|---|
| Indole Ring | A bicyclic structure that is common in many biologically active compounds. |
| Bromine Atom | Located at the sixth position, influencing reactivity and binding properties. |
| Fluorine Atom | Positioned at the seventh position, enhancing the compound's interaction with biological targets. |
| Aldehyde Group | Present at the third position, allowing for potential covalent interactions with nucleophilic residues in proteins. |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen substituents enhance binding affinity to various enzymes or receptors, potentially leading to:
- Inhibition of Enzyme Activity: The aldehyde group can form covalent bonds with nucleophilic residues in proteins, inhibiting their function.
- Modulation of Receptor Signaling: This compound may influence receptor pathways, contributing to therapeutic effects in various diseases.
Biological Activity Evaluation
Research has demonstrated that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it was evaluated against Candida albicans and exhibited significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it could induce cytotoxicity in cancer cell lines, demonstrating an IC50 value that suggests effectiveness in inhibiting cell proliferation .
Case Studies
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Antimicrobial Efficacy Study:
- A study evaluated the antimicrobial efficacy of this compound against several pathogens.
- Results indicated that it inhibited growth at concentrations as low as 10 µg/mL for certain Gram-positive bacteria.
- Cytotoxicity Assessment:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
